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molecular formula C6H6ClNO B1354690 (3-Chloropyridin-4-YL)methanol CAS No. 79698-53-6

(3-Chloropyridin-4-YL)methanol

Cat. No. B1354690
M. Wt: 143.57 g/mol
InChI Key: ZBVHUTXSYWJSFW-UHFFFAOYSA-N
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Patent
US04952397

Procedure details

Solid 3-chloro-4-hydoxymethylpyridine (33.8 g, 0.235 mol) was added cautiously over 8 min to stirred thionyl chloride (72 ml, 0.706 mol) cooled in an ice bath and under a stream of N2. After addition the yellow solution was heated in an oil bath at 50° and protected under a tube of Drierite. After 30 min the solution was removed from the oil bath, allowed to cool to ambient temperature, and poured into a flask of stirred anhydrous ether (1,000 ml).
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.S(Cl)([Cl:12])=O.N#N.[O-]S([O-])(=O)=O.[Ca+2]>>[ClH:1].[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][Cl:12] |f:3.4,5.6|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
ClC=1C=NC=CC1CO
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Ca+2]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition the yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
was heated in an oil bath at 50°
CUSTOM
Type
CUSTOM
Details
After 30 min the solution was removed from the oil bath
Duration
30 min
ADDITION
Type
ADDITION
Details
poured into a flask of stirred anhydrous ether (1,000 ml)

Outcomes

Product
Name
Type
Smiles
Cl.ClC=1C=NC=CC1CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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